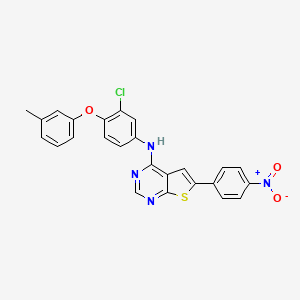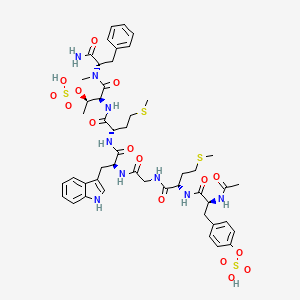
PROTAC |A-synuclein degrader 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC A-synuclein degrader 3 is a potent and selective compound designed to degrade alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson’s disease. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC A-synuclein degrader 3 involves the conjugation of a ligand that binds to alpha-synuclein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Step 1: Synthesis of the alpha-synuclein binding ligand.
Step 2: Synthesis of the E3 ubiquitin ligase recruiting ligand.
Step 3: Conjugation of the two ligands via a linker.
Industrial Production Methods: Industrial production of PROTAC A-synuclein degrader 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Analytical methods to confirm the structure and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: PROTAC A-synuclein degrader 3 primarily undergoes:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to alpha-synuclein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated alpha-synuclein is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the cellular environment.
Major Products:
Degraded alpha-synuclein fragments: Resulting from the proteasomal degradation process.
Applications De Recherche Scientifique
PROTAC A-synuclein degrader 3 has a wide range of applications in scientific research, including:
Chemistry: Studying the mechanisms of protein degradation and the design of bifunctional molecules.
Biology: Investigating the role of alpha-synuclein in cellular processes and neurodegenerative diseases.
Medicine: Developing therapeutic strategies for Parkinson’s disease and other alpha-synuclein-related disorders.
Industry: Potential use in drug discovery and development for targeting undruggable proteins
Mécanisme D'action
The mechanism of action of PROTAC A-synuclein degrader 3 involves:
Binding to alpha-synuclein: The ligand specific to alpha-synuclein binds to the target protein.
Recruitment of E3 ubiquitin ligase: The other ligand recruits an E3 ubiquitin ligase.
Formation of a ternary complex: The PROTAC molecule forms a complex with alpha-synuclein and the E3 ubiquitin ligase.
Ubiquitination and degradation: The E3 ubiquitin ligase transfers ubiquitin molecules to alpha-synuclein, marking it for degradation by the proteasome
Comparaison Avec Des Composés Similaires
- PROTAC A-synuclein degrader 1
- PROTAC A-synuclein degrader 2
- AUTOTAC compounds
Comparison:
- Selectivity: PROTAC A-synuclein degrader 3 is highly selective for alpha-synuclein compared to other similar compounds.
- Efficacy: It has shown higher efficacy in degrading alpha-synuclein aggregates in cellular and animal models.
- Mechanism: While AUTOTAC compounds utilize autophagy for degradation, PROTAC A-synuclein degrader 3 relies on the ubiquitin-proteasome system .
PROTAC A-synuclein degrader 3 represents a significant advancement in the field of targeted protein degradation, offering promising therapeutic potential for neurodegenerative diseases.
Propriétés
Formule moléculaire |
C51H68N6O11S2 |
|---|---|
Poids moléculaire |
1005.3 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[2-[2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1 |
Clé InChI |
QABBEPRQMRXJDK-JNKORLQQSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)

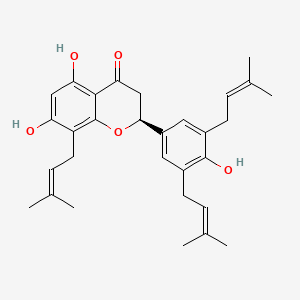
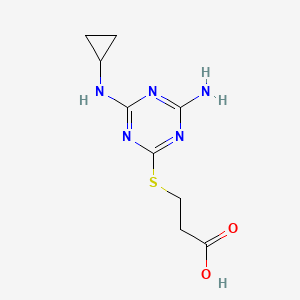
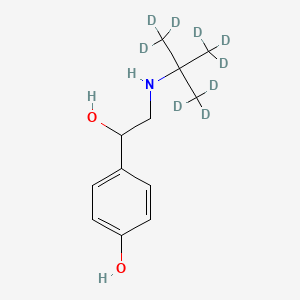
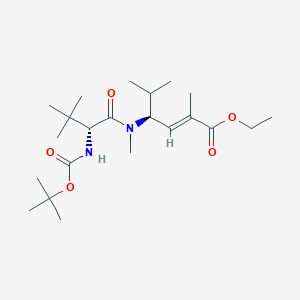
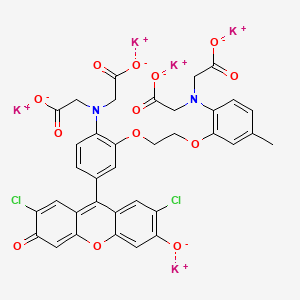

![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

